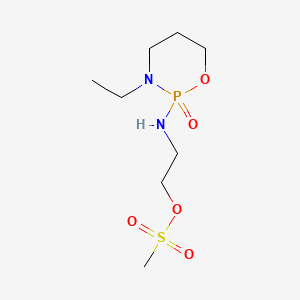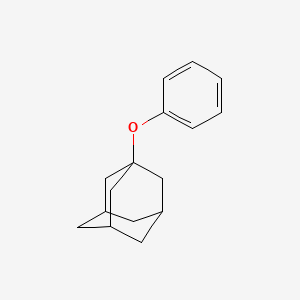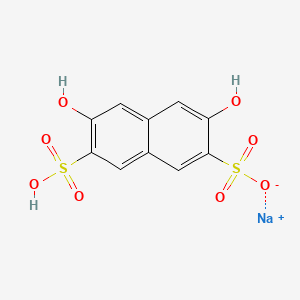
3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt is a chemical compound with the molecular formula C10H8Na2O8S2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its high solubility in water and its ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt typically involves the sulfonation of naphthalene derivatives. One common method includes the reaction of 3,6-dihydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions often require controlled temperatures and specific concentrations of reagents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye and pigment production.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photographic developers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various naphthoquinones, hydroquinones, and substituted naphthalene derivatives. These products have applications in dye manufacturing, pharmaceuticals, and as intermediates in organic synthesis .
Scientific Research Applications
3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in analytical chemistry for the detection of metal ions and organic compounds.
Biology: The compound is employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as in the detection of metal ions in analytical chemistry and as a chelating agent in industrial processes. The compound’s hydroxyl and sulfonic acid groups play a crucial role in its reactivity and ability to form complexes .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxynaphthalene-2,7-disulfonic acid, disodium salt: Similar in structure but with one less hydroxyl group, affecting its reactivity and applications.
4,5-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt: Differing in the position of hydroxyl groups, which influences its chemical behavior and uses.
Chromotropic acid disodium salt dihydrate: Another naphthalene derivative with similar applications in dye and pigment production.
Uniqueness
3,6-Dihydroxynaphthalene-2,7-disulphonic acid, sodium salt is unique due to its specific arrangement of hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring strong chelating agents and stable metal complexes .
Properties
CAS No. |
51690-40-5 |
|---|---|
Molecular Formula |
C10H7NaO8S2 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
sodium;3,6-dihydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O8S2.Na/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
InChI Key |
RBOYAXSCIXMVOY-UHFFFAOYSA-M |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)O)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[2-(Phenoxymethyl)phenyl]propyl}morpholine](/img/structure/B14670378.png)
![2,3-Bis[(2-chloroacetyl)oxy]propyl 2-chloroacetate](/img/structure/B14670405.png)



![5-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B14670423.png)

![2,4(1H,3H)-Quinazolinedione, 1-methyl-3-[(phenylsulfonyl)oxy]-](/img/structure/B14670433.png)
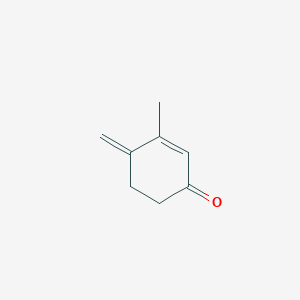
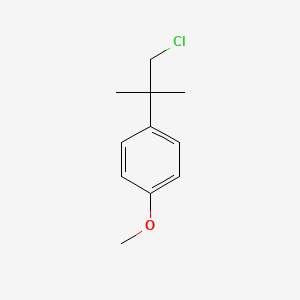
![Spiro[4.4]nonan-1-one, 6-methylene-, (R)-](/img/structure/B14670447.png)
